Cas no 851095-10-8 (N-5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl-2-phenoxyacetamide)

N-5-(5,6-ジヒドロ-1,4-ジオキシン-2-イル)-1,3,4-オキサジアゾール-2-イル-2-フェノキシアセトアミドは、複雑なヘテロ環構造を有する有機化合物です。1,3,4-オキサジアゾール核とジヒドロジオキシン環が結合した特徴的な骨格を持ち、高い分子安定性と特異的な化学的性質を示します。フェノキシ基の導入により脂溶性が向上し、生体膜透過性に優れることが期待されます。この化合物は医薬品中間体としての潜在性があり、特に抗炎症作用や抗菌活性を持つ薬剤開発における有用な骨格として注目されています。精密な分子設計により、標的タンパク質との選択的相互作用が可能な点が最大の特長です。

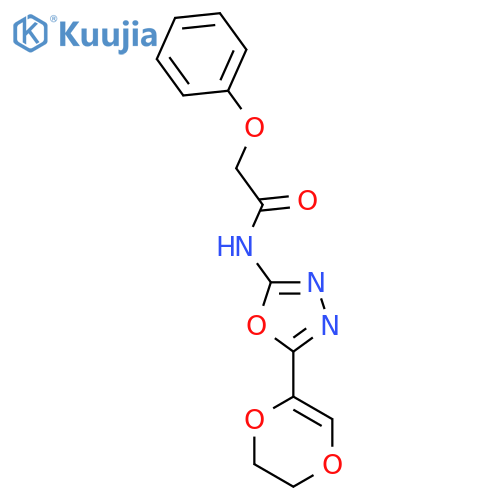

851095-10-8 structure

商品名:N-5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl-2-phenoxyacetamide

N-5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl-2-phenoxyacetamide 化学的及び物理的性質

名前と識別子

-

- N-5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl-2-phenoxyacetamide

- N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide

- N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide

- 851095-10-8

- SR-01000007554-1

- AKOS024586574

- SR-01000007554

- F0608-0251

- N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide

-

- インチ: 1S/C14H13N3O5/c18-12(9-21-10-4-2-1-3-5-10)15-14-17-16-13(22-14)11-8-19-6-7-20-11/h1-5,8H,6-7,9H2,(H,15,17,18)

- InChIKey: JDSGRLHLGBBABY-UHFFFAOYSA-N

- ほほえんだ: O1C(=COCC1)C1=NN=C(NC(COC2C=CC=CC=2)=O)O1

計算された属性

- せいみつぶんしりょう: 303.08552052g/mol

- どういたいしつりょう: 303.08552052g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 22

- 回転可能化学結合数: 5

- 複雑さ: 411

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 95.7Ų

N-5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl-2-phenoxyacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0608-0251-20mg |

N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide |

851095-10-8 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0608-0251-30mg |

N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide |

851095-10-8 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0608-0251-20μmol |

N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide |

851095-10-8 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0608-0251-2mg |

N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide |

851095-10-8 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0608-0251-3mg |

N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide |

851095-10-8 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0608-0251-40mg |

N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide |

851095-10-8 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F0608-0251-5mg |

N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide |

851095-10-8 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0608-0251-4mg |

N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide |

851095-10-8 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0608-0251-2μmol |

N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide |

851095-10-8 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0608-0251-5μmol |

N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide |

851095-10-8 | 90%+ | 5μl |

$63.0 | 2023-05-17 |

N-5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl-2-phenoxyacetamide 関連文献

-

1. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

851095-10-8 (N-5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl-2-phenoxyacetamide) 関連製品

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量